5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on both benzyl and phenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Fluorobenzyl and Fluorophenethyl Groups: These groups are introduced via nucleophilic substitution reactions, where the fluorine atoms are strategically placed on the benzyl and phenethyl groups.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can play a crucial role in enhancing these interactions by forming strong hydrogen bonds or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzylamine
- 4-fluorophenethylamine
- 4-oxo-4H-pyran-2-carboxamide
Uniqueness
Compared to these similar compounds, 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of both fluorobenzyl and fluorophenethyl groups attached to the pyran ring. This dual substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO4/c22-16-5-1-14(2-6-16)9-10-24-21(26)19-11-18(25)20(13-28-19)27-12-15-3-7-17(23)8-4-15/h1-8,11,13H,9-10,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUFUSEICQNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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